molecular formula C18H22N2O2 B14243855 N,N-Diethyl-2-(3-methoxyanilino)benzamide CAS No. 207802-65-1

N,N-Diethyl-2-(3-methoxyanilino)benzamide

Cat. No.: B14243855
CAS No.: 207802-65-1
M. Wt: 298.4 g/mol
InChI Key: LKMLYLPCZXITBV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(3-methoxyanilino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a diethylamino group and a methoxyaniline substituent. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(3-methoxyanilino)benzamide typically involves the condensation of 3-methoxyaniline with N,N-diethylbenzamide. The reaction is usually carried out in the presence of a suitable catalyst, such as copper-based metal-organic frameworks, which promote oxidative coupling reactions. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of heterogeneous catalysts, such as copper oxide nanoparticles, can enhance the efficiency and yield of the reaction. The process is optimized to achieve high purity and yield, with considerations for environmental and economic factors .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(3-methoxyanilino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N,N-Diethyl-2-(3-methoxyanilino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(3-methoxyanilino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide:

    N,N-Diethylbenzamide: A simpler analog without the methoxy group.

    N,N-Diethyl-2-(4-methoxyanilino)benzamide: A structural isomer with the methoxy group in a different position.

Uniqueness

N,N-Diethyl-2-(3-methoxyanilino)benzamide is unique due to the presence of the methoxy group at the 3-position of the aniline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

207802-65-1

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N,N-diethyl-2-(3-methoxyanilino)benzamide

InChI

InChI=1S/C18H22N2O2/c1-4-20(5-2)18(21)16-11-6-7-12-17(16)19-14-9-8-10-15(13-14)22-3/h6-13,19H,4-5H2,1-3H3

InChI Key

LKMLYLPCZXITBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC2=CC(=CC=C2)OC

Origin of Product

United States

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